molecular formula C10H20O B13285796 5-Cyclobutyl-3-methylpentan-2-ol

5-Cyclobutyl-3-methylpentan-2-ol

Cat. No.: B13285796
M. Wt: 156.26 g/mol
InChI Key: AIUASTNIRWJOPQ-UHFFFAOYSA-N
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Description

5-Cyclobutyl-3-methylpentan-2-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclobutyl group attached to a pentane chain with a hydroxyl group at the second carbon position. The molecular formula of this compound is C10H20O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-3-methylpentan-2-ol can be achieved through various organic reactions. One common method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding cyclobutyl-methylpentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-3-methylpentan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 5-Cyclobutyl-3-methylpentan-2-one (ketone) or 5-Cyclobutyl-3-methylpentanoic acid (carboxylic acid).

    Reduction: 5-Cyclobutyl-3-methylpentane.

    Substitution: 5-Cyclobutyl-3-methylpentan-2-yl chloride.

Scientific Research Applications

5-Cyclobutyl-3-methylpentan-2-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-3-methylpentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanol: Similar structure with a cyclobutyl group attached to a methanol.

    3-Methyl-2-pentanol: Similar structure with a methyl group and a hydroxyl group on a pentane chain.

    Cyclopentanol: A cyclopentane ring with a hydroxyl group.

Uniqueness

5-Cyclobutyl-3-methylpentan-2-ol is unique due to the presence of both a cyclobutyl group and a methyl group on the pentane chain, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

5-cyclobutyl-3-methylpentan-2-ol

InChI

InChI=1S/C10H20O/c1-8(9(2)11)6-7-10-4-3-5-10/h8-11H,3-7H2,1-2H3

InChI Key

AIUASTNIRWJOPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCC1)C(C)O

Origin of Product

United States

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